N-(2-acetylphenyl)-2-{8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}acetamidehydrochloride
Description
This compound is a purine-derived molecule featuring a 3-methyl-2,6-dioxo-tetrahydro-1H-purin core substituted with a but-2-ynyl group at position 7 and a (3R)-3-aminopiperidin-1-yl moiety at position 6. The N-(2-acetylphenyl)acetamide side chain and hydrochloride salt enhance its solubility and bioavailability. Notably, it has been identified as a degradation product of linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in type 2 diabetes therapy . Its structural complexity and functional groups make it a subject of interest for comparative studies with related antidiabetic agents and purine derivatives.
Properties
Molecular Formula |
C25H30ClN7O4 |
|---|---|
Molecular Weight |
528.0 g/mol |
IUPAC Name |
N-(2-acetylphenyl)-2-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C25H29N7O4.ClH/c1-4-5-13-31-21-22(28-24(31)30-12-8-9-17(26)14-30)29(3)25(36)32(23(21)35)15-20(34)27-19-11-7-6-10-18(19)16(2)33;/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3,(H,27,34);1H/t17-;/m1./s1 |
InChI Key |
BNWDAJUYXHKTOY-UNTBIKODSA-N |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)C)C.Cl |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetylphenyl)-2-{8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}acetamidehydrochloride involves several steps, each requiring specific reagents and conditionsThe final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetylphenyl)-2-{8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}acetamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, from mild to harsh, depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
N-(2-acetylphenyl)-2-{8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}acetamidehydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-acetylphenyl)-2-{8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}acetamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Gliptin Family
Linagliptin Degradants Under acidic hydrolysis, linagliptin degrades into (R)-N-(2-acetylphenyl)-2-(8-(3-aminopiperidin-1-yl)-7-(but-2-ynyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide (LINA-D2), which shares the purine core and substituents with the target compound but lacks the quinazoline-methyl group present in linagliptin . This structural difference reduces DPP-4 binding affinity, as the quinazoline group is critical for enzyme interaction.
Other Gliptins (Sitagliptin, Saxagliptin)
- Sitagliptin: Features a β-amino acid-based structure with a trifluorophenyl group, lacking the purine scaffold. This results in distinct pharmacokinetics (e.g., renal excretion vs. hepatic metabolism for the target compound).
- Saxagliptin: Contains a cyclopentyl group and a cyanopyrrolidine moiety, offering higher metabolic stability compared to the target compound’s but-2-ynyl side chain, which is prone to oxidative degradation .
Purine-Based Analogues
N-(2-Aminoethyl)-2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy)acetamide Hydrochloride This compound () shares the 2,6-dioxo-purine core but differs in substituents:
- Position 1,3 : Dipropyl groups (vs. 3-methyl and but-2-ynyl in the target compound).
- Position 8: Phenoxyacetamide side chain (vs. 3-aminopiperidinyl).
Stereochemical and Substituent Effects
The (3R)-aminopiperidinyl configuration in the target compound optimizes hydrogen bonding with DPP-4’s catalytic site, whereas its (3S)-isomer shows reduced affinity . Similarly, the but-2-ynyl group introduces rigidity, improving metabolic stability over saturated alkyl chains in analogues like vildagliptin .
Computational and Experimental Comparison Metrics
Molecular Similarity Analysis
Using Tanimoto and Dice indices (MACCS and Morgan fingerprints), the target compound exhibits moderate similarity (0.65–0.72) to linagliptin degradants but low similarity (<0.4) to non-purine gliptins . This aligns with observed bioactivity trends, where purine-based compounds share overlapping metabolic pathways but divergent target affinities.
Stability and Degradation Profiles
| Compound | Acidic Hydrolysis Stability | Oxidative Degradation Products | Key Structural Vulnerabilities |
|---|---|---|---|
| Target Compound | Moderate (20% degradation) | N-oxide imine derivatives | But-2-ynyl (oxidation), aminopiperidine |
| Linagliptin | Low (<10% degradation) | Quinazoline hydrolysis products | Quinazoline-methyl group |
| Saxagliptin | High (>90% stability) | Cyclopentyl hydroxylation | Cyanopyrrolidine |
Pharmacological and Metabolic Comparisons
Target Engagement
The target compound inhibits DPP-4 with an IC₅₀ of 12 nM, comparable to linagliptin (IC₅₀ = 1 nM) but less potent due to the absence of the quinazoline pharmacophore . In contrast, non-purine gliptins like sitagliptin achieve lower IC₅₀ values (18 nM) via distinct binding modes.
Metabolic Pathways
- Target Compound : Primarily metabolized by CYP3A4 via alkyne oxidation, yielding inactive metabolites.
- Linagliptin : Hepatic glucuronidation predominates, minimizing drug-drug interactions.
- Saxagliptin : CYP3A4-mediated hydroxylation produces an active metabolite, enhancing duration of action.
Biological Activity
N-(2-acetylphenyl)-2-{8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}acetamide hydrochloride is a complex organic compound with potential therapeutic applications. Its structure suggests it may interact with various biological pathways, particularly in the context of diabetes and neurodegenerative diseases.
Chemical Structure and Properties
The compound's molecular structure includes a purine derivative and an acetylphenyl moiety, which are critical for its biological activity. The presence of the aminopiperidine group may enhance its interaction with specific receptors or enzymes.
Molecular Formula
The compound's molecular formula can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | Not specified in sources |
| CAS Number | 2742623-47-6 |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antidiabetic Properties : It has been shown to inhibit glucosylceramide synthase, which is implicated in the metabolism of gangliosides and may play a role in managing diabetes . This inhibition can potentially reduce the accumulation of certain glycosphingolipids associated with diabetic complications.
- Neuroprotective Effects : The compound may also have implications in treating motor neuron diseases by modulating ganglioside metabolism . Inhibiting specific synthases involved in ganglioside production could provide therapeutic benefits in conditions like hereditary spastic paraplegias.
- Enzyme Interaction : Its structure suggests that it may interact with various enzymes involved in metabolic pathways. For instance, the inhibition of glucosylceramide synthase could lead to decreased levels of harmful metabolites associated with neurodegeneration .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds; however, specific data on this compound is limited:
Study 1: Antidiabetic Effects
A study highlighted the potential of similar purine derivatives in improving insulin sensitivity and reducing blood glucose levels in diabetic models. The findings suggest that compounds with similar structures could be effective in diabetes management .
Study 2: Neuroprotective Mechanisms
Research into ganglioside metabolism inhibitors has shown promise in animal models for reducing neuroinflammation and protecting neuronal integrity. These findings support the hypothesis that N-(2-acetylphenyl)-2-{8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}acetamide hydrochloride may have similar protective effects .
Q & A
Q. How can researchers confirm the structural integrity and purity of the compound during synthesis?
- Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) . For NMR, key signals include:
- Purine core : Aromatic protons (~δ 8.0–8.5 ppm for H-8) and carbonyl carbons (~δ 160–170 ppm).
- Piperidine moiety : Distinct splitting patterns for the (3R)-3-aminopiperidinyl group (e.g., δ 2.5–3.5 ppm for axial/equatorial protons).
- But-2-yn-1-yl group : Acetylenic protons (~δ 1.8–2.2 ppm) and carbons (~δ 70–80 ppm).
Purity is assessed via HPLC with a C18 column (≥95% purity threshold) and melting point analysis .
Q. What are the optimal reaction conditions for synthesizing the compound?
- Methodological Answer : Key steps include:
- Purine core functionalization : Use Pd-catalyzed cross-coupling for introducing the but-2-yn-1-yl group at position 7 (60–80°C, DMF solvent, 12–24 hours).
- Piperidine coupling : React the intermediate with (3R)-3-aminopiperidine under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to RT).
- Acetamide formation : Activate the carboxylic acid intermediate with EDC/HOBt for coupling to 2-acetylphenylamine (RT, 48 hours).
Critical parameters: Maintain anhydrous conditions, inert atmosphere (N₂/Ar), and monitor pH for amine stability .
Q. What solvents and stability conditions are recommended for handling the compound?
- Methodological Answer :
- Solubility : DMSO (>10 mg/mL), ethanol (limited solubility), and aqueous buffers (pH 6–8).
- Storage : -20°C under argon, desiccated (hydrolysis risk at the acetamide and purine dioxo groups).
- Stability assay : Monitor via LC-MS over 72 hours at RT to detect degradation products (e.g., free amine from piperidine hydrolysis) .
Advanced Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response reevaluation : Test the compound across a wider concentration range (nM–µM) to identify non-linear effects.
- Assay interference checks : Rule out false positives via counter-screens (e.g., fluorescence quenching by the purine core in cell-based assays).
- Batch variability analysis : Compare NMR and HRMS data across synthetic batches to confirm consistency in stereochemistry (e.g., 3R vs. 3S piperidine configuration).
Use Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, cell line variability) contributing to discrepancies .
Q. What computational strategies predict the compound’s binding affinity to adenosine receptors?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with the A₂A adenosine receptor crystal structure (PDB: 4EIY). Focus on hydrogen bonding between the purine dioxo groups and Thr88/Asn181.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the piperidine-amine interaction with Glu168.
- Free energy calculations : Apply MM-PBSA to rank binding modes. Validate with experimental IC₅₀ values from cAMP accumulation assays .
Q. How to design SAR studies targeting the but-2-yn-1-yl substituent?
- Methodological Answer :
- Analog synthesis : Replace but-2-yn-1-yl with propargyl, hexynyl, or cyclopropylacetylene groups.
- Activity profiling : Test analogs in kinase inhibition assays (e.g., CDK2, EGFR) and compare logP values (ChromLogD method).
- Structural analysis : Overlay X-ray crystallography data of analogs to identify steric/electronic effects on receptor binding .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
